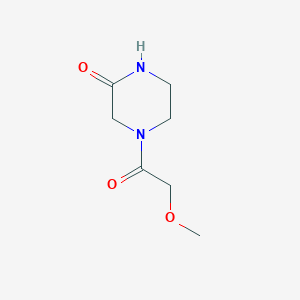

4-(2-Methoxyacetyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(2-methoxyacetyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-5-7(11)9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJUIYLUYKKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Methoxyacetyl)piperazin-2-one: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-(2-Methoxyacetyl)piperazin-2-one, a functionalized piperazinone scaffold with potential applications in medicinal chemistry and drug discovery. As this compound is not extensively described in current literature, this document outlines a prospective approach to its synthesis, purification, and characterization based on established chemical principles and analogous structures. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] Its two nitrogen atoms provide opportunities for substitution, influencing the molecule's physicochemical properties such as solubility, lipophilicity, and basicity, which in turn affect its pharmacokinetic profile.[1] The piperazin-2-one core, a derivative of piperazine, introduces a lactam functionality, which can act as a rigid structural element and participate in hydrogen bonding interactions with biological targets. Derivatives of piperazin-2-one have been investigated for a range of biological activities, including anti-adenoviral properties.[3] The introduction of a 2-methoxyacetyl group at the N4 position is designed to explore the impact of a flexible, polar side chain on the biological activity and drug-like properties of the piperazin-2-one core.

Proposed Synthesis of 4-(2-Methoxyacetyl)piperazin-2-one

The synthesis of 4-(2-Methoxyacetyl)piperazin-2-one can be logically approached in a two-step process: first, the synthesis of the piperazin-2-one core, followed by the N-acylation at the 4-position with a 2-methoxyacetyl group.

Synthesis of the Piperazin-2-one Core

Several methods for the synthesis of piperazin-2-ones have been reported. A common and effective method involves the cyclization of an appropriate diamine precursor. For the purpose of this guide, we will consider a synthesis starting from N-benzylethylenediamine to allow for selective functionalization.

A detailed, step-by-step methodology for a plausible synthesis is provided below:

-

Reaction Setup: To a solution of N-benzylethylenediamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.5 equivalents) as a base. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add ethyl chloroacetate (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

Cyclization: The crude intermediate can be cyclized by heating in a high-boiling point solvent such as toluene or xylene, often with a catalytic amount of a base like sodium ethoxide, to yield 1-benzylpiperazin-2-one.

-

Purification: The crude 1-benzylpiperazin-2-one can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

N-acylation of Piperazin-2-one

The second key step is the introduction of the 2-methoxyacetyl group onto the N4-position of the piperazin-2-one ring. This can be achieved through standard acylation procedures.[4] The choice of the acylating agent is critical for the success of this step. Methoxyacetyl chloride or methoxyacetic anhydride are suitable reagents.[5]

-

Reaction Setup: Dissolve 1-benzylpiperazin-2-one (1 equivalent) in a dry, aprotic solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents).

-

Acylation: Cool the mixture to 0 °C and add methoxyacetyl chloride (1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Deprotection of the Benzyl Group

The final step is the removal of the N1-benzyl protecting group to yield the target compound, 4-(2-Methoxyacetyl)piperazin-2-one. Catalytic hydrogenation is a standard and effective method for this transformation.

-

Hydrogenation: Dissolve 4-(2-methoxyacetyl)-1-benzylpiperazin-2-one in a suitable solvent such as ethanol or methanol. Add a palladium on carbon catalyst (10% w/w).

-

Reaction Conditions: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the final product. Further purification by recrystallization or chromatography may be necessary.

Caption: Logical relationships of structure to potential applications.

Conclusion

This technical guide provides a scientifically grounded, prospective framework for the synthesis, characterization, and exploration of 4-(2-Methoxyacetyl)piperazin-2-one. By leveraging established synthetic methodologies for piperazin-2-one formation and N-acylation, a clear and actionable path to obtaining this novel compound is outlined. The predicted analytical data serves as a benchmark for researchers undertaking its synthesis. The versatile structural features of this molecule suggest its potential as a valuable building block in the design and development of new therapeutic agents, particularly in the realm of CNS disorders and infectious diseases. Further investigation into the biological activities of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

- Yamada, S., Yaguchi, S., & Matsuda, K. (2002). N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2. Tetrahedron Letters, 43(4), 647–651.

- Katritzky, A. R., Singh, S. K., He, H. Y., & Kirichenko, K. (2004). An efficient greener approach for N-acylation of amines in water using benzotriazole chemistry. Molecules, 9(1), 25-36.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).

- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., & Di, B. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Sharma, R., Kumar, V., & Kumar, P. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537.

- Kunishima, M., Kawachi, C., Hioki, K., Terao, K., & Tani, S. (2001). N-Acyltriazinedione; a Novel Acylating Reagent Synthesized from a Triazinone-Type Condensing Reagent. Chemical & Pharmaceutical Bulletin, 49(8), 1045-1048.

- Patel, R. P., Patel, M. P., & Patel, R. G. (2012). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Medicinal Chemistry Research, 21(11), 3569-3577.

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II (pp. 1-52). Elsevier.

- Sharma, R., Kumar, V., & Kumar, P. (2024). The medicinal chemistry of piperazines: A review. Request PDF.

-

ChemistryViews. (2018, September 17). N-Acylation of Oxazolidinones. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- López-Muñoz, F., & Alamo, C. (2013). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current medicinal chemistry, 20(3), 325-54.

- Zia-ur-Rehman, M., Ali, S., Meetsma, A., & Hussain, R. (2006). 4-(4-Methoxyphenyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5660-o5661.

- Kuczyńska, K., Bąchor, R., & Stasiewicz-Urban, A. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- Yilmaz, F., & Menteşe, M. (2017). Design and synthesis of some piperazine hybrid molecules. Revue Roumaine de Chimie, 62(11-12), 941-949.

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds [Video]. YouTube. [Link]

- Zia-ur-Rehman, M., Ali, S., Meetsma, A., & Hussain, R. (2006). 4-(4-Methoxyphenyl)piperazin-1-ium chloride. Request PDF.

- Witan, J., et al. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

-

Royal Society of Chemistry. (2024, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- Wang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3689.

- A, S., G, V. J., D, P., & A, P. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity.

- Novus International, Inc. (2011). N-acylation of amines.

- Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5464.

- Sharma, R., Kumar, V., & Kumar, P. (2024). The medicinal chemistry of piperazines: A review. Scilit.

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

- Witan, J., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(2), 999-1009.

- Journal of Xenobiotics. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. JX, 14(4), 1089-1104.

- As-Sultani, M. A., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(19), 6524.

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reactions of Piperazines | Ambeed [ambeed.com]

- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of 4-(2-Methoxyacetyl)piperazin-2-one: A Process Chemistry Perspective

Executive Summary

This technical guide details the regioselective synthesis of 4-(2-methoxyacetyl)piperazin-2-one , a critical structural motif often associated with Racetam derivatives and Ampakine modulators (e.g., analogs of Aniracetam or CX-516). The synthesis hinges on the selective N-acylation of the piperazin-2-one core.

The core challenge in this synthesis is distinguishing between the two nitrogen centers of the piperazin-2-one scaffold: the N1 lactam nitrogen (non-nucleophilic under neutral conditions) and the N4 secondary amine (highly nucleophilic). This guide presents a scalable, self-validating protocol that exploits this electronic disparity to achieve exclusive N4-functionalization without the need for N1-protection steps.

Retrosynthetic Analysis & Strategy

The target molecule, 4-(2-methoxyacetyl)piperazin-2-one, is disconnected at the exocyclic amide bond at the N4 position.

Structural Logic[1]

-

N1 Position (Lactam): The lone pair on N1 is delocalized into the adjacent carbonyl (C2), rendering it non-nucleophilic (

of conjugate acid < 0).[1] Functionalization at N1 requires strong deprotonation (e.g., NaH) or transition-metal catalysis.[1] -

N4 Position (Amine): The N4 nitrogen is a secondary amine with a lone pair available for nucleophilic attack (

of conjugate acid ~8–9).[1]

Reaction Scheme (DOT Visualization)

Figure 1: Retrosynthetic logic exploiting the nucleophilic differential between N1 and N4.

Experimental Protocol

Method A: Acyl Chloride Route (Scalable & High Yield)

This is the preferred industrial route due to the high reactivity of the acid chloride and simplified workup.[1]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role | CAS No. |

| Piperazin-2-one | 1.0 | Nucleophile | 5625-67-2 |

| Methoxyacetyl chloride | 1.1 | Electrophile | 38870-89-2 |

| Triethylamine (TEA) | 1.2 | Acid Scavenger | 121-44-8 |

| Dichloromethane (DCM) | Solvent | Anhydrous Medium | 75-09-2 |

Step-by-Step Procedure

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with Piperazin-2-one (10.0 g, 100 mmol) and anhydrous DCM (100 mL). The starting material may be sparingly soluble initially; vigorous stirring is required.[1]

-

Base Addition: Add Triethylamine (16.7 mL, 120 mmol) in one portion. Cool the suspension to 0°C using an ice/water bath.

-

Acylation (Exotherm Control): Dilute Methoxyacetyl chloride (10.9 mL, 110 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3 hours.

-

Workup:

-

Wash the organic phase with 1N HCl (2 x 50 mL) to remove unreacted piperazinone and TEA.[1] Note: The product is an amide and stable to dilute acid washes.[1]

-

Wash with Saturated NaHCO₃ (50 mL) to neutralize residual acid.[1]

-

Wash with Brine (50 mL).[1]

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1]

-

-

Purification:

-

If the crude purity is <95%, recrystallize from Ethyl Acetate/Hexanes or perform flash chromatography (Gradient: 0% → 5% MeOH in DCM).[1]

-

Method B: EDC Coupling (Green/Lab Scale)

Use this route if the acid chloride is unavailable or to avoid corrosive fumes.[1]

-

Reagents: Methoxyacetic acid (1.0 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv), DMF (Solvent).[1]

-

Procedure: Activate the acid with EDC/HOBt for 30 mins, then add piperazin-2-one. Stir 12h. Aqueous workup similar to Method A.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following spectral signatures must be confirmed.

NMR Spectroscopy ( H NMR, 400 MHz, CDCl )

The regioselectivity is confirmed by the shift of the N4-adjacent protons and the integrity of the N1 lactam proton.[1]

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| N1-H (Lactam) | 6.5 – 7.5 ppm | Broad Singlet | 1H | Confirms N1 was NOT acylated. |

| Methoxy (-OCH | 3.4 – 3.5 ppm | Singlet | 3H | Diagnostic for side chain. |

| Acetyl (-CH | 4.1 – 4.2 ppm | Singlet | 2H | Linker protons. |

| Ring C3-H | 4.0 – 4.3 ppm | Singlet/Multiplet | 2H | Deshielded by adjacent carbonyls. |

| Ring C5/C6-H | 3.4 – 3.8 ppm | Multiplets | 4H | Typical piperazine backbone. |

Infrared Spectroscopy (FT-IR)

-

Lactam C=O: ~1660–1680 cm

(Strong). -

New Amide C=O: ~1640–1650 cm

(Strong, overlapping but distinct shoulder).[1] -

N-H Stretch: ~3200–3400 cm

(Broad, confirms lactam NH remains).[1]

Process Workflow & Troubleshooting

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting Guide

-

Issue: Bis-acylation observed.

-

Issue: Product water solubility.

Safety & Toxicology

-

Methoxyacetyl Chloride: Corrosive, lachrymator.[1] Hydrolyzes to produce HCl.[1] Handle in a fume hood.

-

Piperazin-2-one: Generally low toxicity but should be treated as a potential irritant.

-

Exotherm: The reaction of acid chlorides with amines is exothermic.[1] Strict temperature control (0°C addition) is required to prevent runaway reactions or side-product formation.

References

-

Core Scaffold Reactivity

-

Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. (2023).[1] Synthesis. Thieme Chemistry.

-

-

General Acylation Protocols

-

Structural Validation (Analogous Compounds)

-

Crystal structure of 4-substituted piperazin-2-ones. (2015).[1] RSC Advances.

-

-

Regioselectivity Principles

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

An In-Depth Technical Guide to 4-(2-Methoxyacetyl)piperazin-2-one: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyacetyl)piperazin-2-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The document details the strategic synthesis of this molecule, starting with the commercially available precursor, piperazin-2-one. A thorough examination of the critical N-acylation step with methoxyacetyl chloride is presented, including a detailed, field-tested experimental protocol. The guide also covers the essential analytical techniques for structural verification and purity assessment of the final compound. Furthermore, the known and potential applications of 4-(2-Methoxyacetyl)piperazin-2-one in the pharmaceutical industry are discussed, highlighting its role as a versatile building block in the synthesis of complex molecular architectures. This whitepaper is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazin-2-one moiety is a privileged heterocyclic structure frequently encountered in a wide array of biologically active compounds.[1] Its inherent structural features, including a lactam functionality and a secondary amine, provide a versatile platform for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. The incorporation of the piperazin-2-one core can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability, which are critical for optimizing pharmacokinetic profiles.

This guide focuses specifically on 4-(2-Methoxyacetyl)piperazin-2-one, a derivative that introduces a methoxyacetyl group at the N-4 position. This particular substitution adds a flexible, polar side chain that can engage in various intermolecular interactions, making it an attractive synthon for the development of novel therapeutics.

Strategic Synthesis: From Starting Material to Final Compound

The synthesis of 4-(2-Methoxyacetyl)piperazin-2-one is most efficiently approached from the commercially available starting material, piperazin-2-one. This strategy obviates the need for the de novo synthesis of the heterocyclic core, thereby streamlining the overall synthetic route and improving efficiency.

Starting Material: Piperazin-2-one

Piperazin-2-one (CAS No: 5625-67-2) is readily available from numerous chemical suppliers.[1][2][3][4][5][6][7][8] Its procurement as a starting material is the recommended first step for any synthetic campaign targeting N-4 substituted analogs.

For researchers interested in the synthesis of the piperazin-2-one core itself, the most common and well-established method involves the cyclization of ethylenediamine with an α-haloester, such as ethyl chloroacetate or methyl bromoacetate. This reaction typically proceeds in two steps: an initial nucleophilic substitution followed by an intramolecular cyclization.[9] However, for the purposes of this guide, we will commence from the commercially available piperazin-2-one.

The Core Transformation: N-Acylation of Piperazin-2-one

The key chemical transformation in the synthesis of the title compound is the selective N-acylation of piperazin-2-one at the more nucleophilic N-4 position. The lactam nitrogen (N-1) is significantly less reactive due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Methoxyacetyl chloride is the acylating agent of choice for this transformation.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the acylation. Common bases for this purpose include triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of solvent is also critical, with aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) being suitable to avoid competing reactions.

Experimental Protocol: Synthesis of 4-(2-Methoxyacetyl)piperazin-2-one

This section provides a detailed, step-by-step methodology for the synthesis of 4-(2-Methoxyacetyl)piperazin-2-one.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Piperazin-2-one | 5625-67-2 | C₄H₈N₂O | 100.12 |

| Methoxyacetyl chloride | 3926-62-3 | C₃H₅ClO₂ | 108.52 |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | - | NaHCO₃ | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Reaction Workflow

Caption: Synthetic workflow for 4-(2-Methoxyacetyl)piperazin-2-one.

Step-by-Step Procedure

-

Reaction Setup: To a solution of piperazin-2-one (1.0 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.1 mL, 15.0 mmol). Cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add methoxyacetyl chloride (1.1 mL, 12.0 mmol) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by the addition of saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(2-Methoxyacetyl)piperazin-2-one as a solid.

Characterization and Analytical Data

The structure and purity of the synthesized 4-(2-Methoxyacetyl)piperazin-2-one should be confirmed by standard analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.4 ppm), the methylene protons of the acetyl group (a singlet around 4.2 ppm), and the methylene protons of the piperazinone ring (multiplets in the region of 3.0-4.0 ppm). The NH proton of the lactam will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the lactam and the acetyl group, the methoxy carbon, and the methylene carbons of the piperazinone ring and the acetyl side chain.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-(2-Methoxyacetyl)piperazin-2-one (C₆H₁₀N₂O₃, MW: 158.16 g/mol ).

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₆H₁₀N₂O₃ |

| Molecular Weight | 158.16 g/mol |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in chlorinated solvents, moderately soluble in polar aprotic solvents |

Applications in Drug Discovery and Development

4-(2-Methoxyacetyl)piperazin-2-one serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the lactam, the N-acyl group, and the overall piperazinone scaffold allows for further chemical elaboration to generate libraries of compounds for biological screening.

While specific applications of 4-(2-Methoxyacetyl)piperazin-2-one are not extensively documented in publicly available literature, its structural motifs are present in a variety of compounds with diverse biological activities. For instance, piperazine and its derivatives are found in drugs with antihistaminic, antipsychotic, and anti-cancer properties.[10] The methoxyacetyl group can also contribute to target binding and improved pharmacokinetic properties.

Conclusion

This technical guide has outlined a robust and efficient synthetic strategy for the preparation of 4-(2-Methoxyacetyl)piperazin-2-one from commercially available starting materials. The detailed experimental protocol and analytical guidance provide a solid foundation for researchers to synthesize and characterize this important heterocyclic building block. The versatility of the piperazin-2-one scaffold, coupled with the introduced methoxyacetyl functionality, makes 4-(2-Methoxyacetyl)piperazin-2-one a promising intermediate for the development of novel and effective therapeutic agents.

References

-

Hangzhou Longshine Bio-Tech Co.,LTD. Piperazin-2-one/5625-67-2. Available from: [Link]

- Google Patents. Synthesis method of chiral piperazinone derivative. CN108129404B.

-

Oakwood Chemical. Piperazin-2-one. Available from: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

Sources

- 1. Piperazin-2-one [oakwoodchemical.com]

- 2. echemi.com [echemi.com]

- 3. Piperazin-2-one/5625-67-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biosynth.com [biosynth.com]

- 7. 5625-67-2 Cas No. | Piperazin-2-one | Apollo [store.apolloscientific.co.uk]

- 8. 5625-67-2|Piperazin-2-one|BLD Pharm [bldpharm.com]

- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(2-Methoxyacetyl)piperazin-2-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyacetyl)piperazin-2-one, a derivative of the privileged piperazin-2-one scaffold. While specific literature on this exact molecule is limited, this document, grounded in established chemical principles and extensive literature on related compounds, offers a detailed exploration of its probable synthesis, predicted physicochemical properties, and potential biological activities. By examining the structure-activity relationships of analogous N-acyl piperazinones, we extrapolate the therapeutic potential of 4-(2-Methoxyacetyl)piperazin-2-one, particularly in areas where the piperazine and piperazin-2-one cores have demonstrated significant pharmacological relevance, including neurology, oncology, and infectious diseases. This guide is intended to serve as a foundational resource for researchers interested in the design, synthesis, and evaluation of novel piperazin-2-one-based therapeutic agents.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazin-2-one moiety is a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to dipeptides, allowing it to act as a peptidomimetic. This characteristic enables compounds incorporating this scaffold to potentially interact with biological targets that recognize peptide ligands. The piperazine ring itself is a common structural motif in a vast array of pharmaceuticals, valued for its ability to modulate pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1][2] Derivatives of piperazin-2-one have been investigated for a range of biological activities, including anti-adenoviral properties.[3] The N-substitution on the piperazine ring offers a versatile point for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.

Synthesis of 4-(2-Methoxyacetyl)piperazin-2-one: A Proposed Pathway

A plausible and efficient synthetic route to 4-(2-Methoxyacetyl)piperazin-2-one involves the N-acylation of the parent piperazin-2-one ring. This well-established transformation can be achieved by reacting piperazin-2-one with a suitable methoxyacetylating agent, such as methoxyacetyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Scheme

Caption: Proposed synthesis of 4-(2-Methoxyacetyl)piperazin-2-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard acylation reactions of secondary amines. Optimization of reaction conditions, such as temperature, reaction time, and purification method, would be necessary.

Materials:

-

Methoxyacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a solution of piperazin-2-one (1.0 equivalent) in anhydrous DCM, add triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath with stirring.

-

Acylation: Slowly add methoxyacetyl chloride (1.05 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(2-Methoxyacetyl)piperazin-2-one.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral data would include characteristic peaks for the piperazinone ring protons and carbons, as well as signals corresponding to the methoxyacetyl group.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₂N₂O₃ | Based on chemical structure |

| Molecular Weight | 172.18 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for similar small organic molecules |

| Solubility | Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and moderately soluble in water. | The presence of polar functional groups (amide, ether, and the second nitrogen) suggests water solubility, while the organic backbone ensures solubility in organic solvents. |

| LogP | Predicted to be low | The hydrophilic nature of the methoxyacetyl and piperazinone moieties would result in a low octanol-water partition coefficient. |

| Hydrogen Bond Donors | 1 (N-H) | The secondary amine within the piperazinone ring can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 4 (two oxygens and two nitrogens) | The carbonyl oxygen, ether oxygen, and the two nitrogen atoms can act as hydrogen bond acceptors. |

Potential Biological Activities and Therapeutic Applications

The piperazine and piperazin-2-one scaffolds are present in a wide range of biologically active molecules, suggesting that 4-(2-Methoxyacetyl)piperazin-2-one could exhibit interesting pharmacological properties.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit central nervous system activity, acting as antipsychotics, antidepressants, and anxiolytics.[5] The piperazine moiety often interacts with various neurotransmitter receptors, including serotonergic and dopaminergic receptors. The N-acyl substitution can modulate the affinity and selectivity for these receptors. Therefore, 4-(2-Methoxyacetyl)piperazin-2-one could potentially serve as a scaffold for the development of novel CNS-active agents.

Anticancer Activity

Some piperazine derivatives have shown promise as anticancer agents. For instance, certain thiouracil amide compounds containing a piperazine linker have been shown to inhibit poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, with an IC₅₀ value in the micromolar range for some derivatives.[6] The piperazin-2-one core, as a peptidomimetic, could potentially interact with protein-protein interactions or enzyme active sites relevant to cancer pathology.

Antimicrobial and Antiviral Activity

Piperazine derivatives have been investigated for their antimicrobial and antifungal properties.[7] Furthermore, derivatives of piperazin-2-one have been reported to possess anti-adenoviral activity.[3] The introduction of the methoxyacetyl group could influence the compound's ability to penetrate microbial cell walls or interact with viral targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperazin-2-one derivatives is highly dependent on the nature of the substituent at the N-4 position. The methoxyacetyl group in 4-(2-Methoxyacetyl)piperazin-2-one introduces a flexible chain with an ether linkage and a terminal methyl group. This substituent can influence the molecule's conformation, polarity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. Further derivatization of the methoxyacetyl group or the piperazin-2-one ring could lead to the discovery of compounds with enhanced potency and selectivity.

Future Directions and Conclusion

4-(2-Methoxyacetyl)piperazin-2-one represents an intriguing yet underexplored molecule. This technical guide has outlined a logical synthetic pathway and predicted its key properties based on the extensive knowledge of the parent piperazin-2-one scaffold. The diverse biological activities associated with piperazine and piperazin-2-one derivatives suggest that this compound warrants further investigation.

Future research should focus on:

-

Synthesis and Characterization: The actual synthesis and full analytical characterization of 4-(2-Methoxyacetyl)piperazin-2-one to confirm its structure and purity.

-

Biological Screening: A broad biological screening of the compound against a panel of targets, including CNS receptors, cancer cell lines, and various microbial strains.

-

Analogue Synthesis and SAR Studies: The synthesis of a library of related N-acyl piperazin-2-ones to establish clear structure-activity relationships and optimize for a desired biological activity.

References

-

Synthesis of Piperazin-2-ones - Thieme Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

-

Piperazine - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed. (2022). Molecules, 27(9), 2848. [Link]

-

Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

-

Piperazin-2-one | C4H8N2O | CID 231360 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

-

1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018). RSC Advances, 8(71), 40921–40933. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021). Organics, 2(4), 312-333. [Link]

-

Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - NIH. (2018). RSC Advances, 8(71), 40921–40933. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019). Fundamental & Clinical Pharmacology, 33(4), 375–384. [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (2020). Archiv der Pharmazie, 353(12), e2000208. [Link]

Sources

- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties make it an invaluable building block for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of the synthesis, functionalization, and application of piperazin-2-one derivatives, offering field-proven insights for professionals in drug development.

The Strategic Importance of the Piperazin-2-one Core

The piperazin-2-one motif, a six-membered ring containing two nitrogen atoms and a ketone, serves as a versatile framework in drug design. Its prevalence stems from a combination of desirable characteristics:

-

Structural Rigidity and Conformational Control: The partially rigid ring system helps to lock in specific conformations, which can be crucial for high-affinity binding to biological targets.

-

Hydrogen Bonding Capabilities: The presence of both hydrogen bond donors (the N-H group) and acceptors (the amide carbonyl) allows for critical interactions within enzyme active sites and receptor pockets.[1]

-

Synthetic Tractability: The nitrogen atoms provide readily accessible handles for chemical modification, enabling the exploration of a broad chemical space to fine-tune a compound's pharmacological profile.[2]

-

Physicochemical Properties: The scaffold imparts a degree of polarity that can enhance aqueous solubility and bioavailability, key parameters in drug development.[1]

These attributes have led to the incorporation of the piperazin-2-one core into a wide range of therapeutic agents, including those targeting central nervous system disorders, infectious diseases, and cancer.[3][4] For instance, derivatives have shown promise as anti-adenoviral agents.[5]

Crafting the Core: Key Synthetic Strategies

The construction of the piperazin-2-one ring is a critical first step. Several methodologies have been developed, each with its own advantages depending on the desired substitution pattern and scale of synthesis.

Classical Cyclization Approaches

Traditional methods often involve the cyclization of linear precursors. A common and effective strategy is the reaction between an activated N-substituted amino acid (like a chloroacetamide derivative) and a primary amine. This tandem process involves an initial nucleophilic substitution followed by an intramolecular cyclization to form the piperazin-2-one ring. This method is particularly useful for generating libraries of N-substituted derivatives.[6]

Modern Cascade Reactions

More recent innovations focus on efficiency and diversity. A notable example is a metal-promoted cascade reaction that utilizes a chloro allenylamide, a primary amine, and an aryl iodide.[7][8] This one-pot process forms three new bonds and introduces two points of diversity, making it highly suitable for combinatorial synthesis and the rapid generation of complex molecular architectures.[7][8]

Workflow: Metal-Promoted Cascade Synthesis

This diagram illustrates a streamlined, one-pot approach to synthesizing diverse piperazin-2-one derivatives.

Caption: A one-pot, metal-promoted cascade synthesis of piperazin-2-ones.

Diversification of the Scaffold: Key Functionalization Strategies

Once the piperazin-2-one core is synthesized, its periphery can be modified to optimize biological activity and pharmacokinetic properties. The two nitrogen atoms, N1 and N4, are the primary sites for functionalization.

N-Functionalization

-

N-Alkylation and N-Arylation: The secondary amine at the N4 position is readily alkylated or arylated using standard nucleophilic substitution or cross-coupling reactions.[2] Buchwald-Hartwig and Ullmann couplings are powerful methods for introducing aryl and heteroaryl substituents, which are common motifs in many drug molecules.[9]

-

Protecting Group Strategies: For selective functionalization, one of the nitrogen atoms can be protected, typically with a tert-butoxycarbonyl (Boc) group. This allows for the modification of the other nitrogen, followed by deprotection to reveal the free amine for further reaction.[2]

C-H Functionalization

While N-functionalization is more common, recent advances have enabled the direct functionalization of the carbon atoms of the piperazine ring.[1] These C-H activation strategies, often employing photoredox catalysis, provide novel avenues for creating structural diversity that was previously difficult to access.[1] This allows for the introduction of substituents at positions that can significantly influence the molecule's three-dimensional shape and interaction with its target.

Application in Drug Discovery: A Case Study Approach

The true value of the piperazin-2-one scaffold is demonstrated by its successful application in the development of clinical candidates. While specific drug names are often proprietary during development, the literature provides numerous examples of piperazin-2-one derivatives being investigated for various therapeutic indications.

For instance, in the realm of oncology, piperazin-2-one-based compounds have been designed as inhibitors of protein kinases, which are critical regulators of cell signaling. The piperazin-2-one scaffold can act as a rigid backbone to correctly orient pharmacophoric groups that interact with the kinase hinge region and other key residues.

Table 1: Comparison of Synthetic Methodologies for N-Arylation

| Method | Catalyst/Reagents | Typical Conditions | Key Advantages |

| Buchwald-Hartwig Coupling | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | 1-8 h; 60-110°C | Broad scope for aryl/heteroaryl groups, good for late-stage diversification. |

| Ullmann Condensation | CuI or CuBr, ligand, base (e.g., K₂CO₃) | 4-24 h; 80-140°C | Cost-effective, robust, suitable for heteroaryl partners. |

| Microwave-Assisted Synthesis | Varies | 5-30 min; 60-140°C | Rapid reaction times, high yields, ideal for library synthesis. |

| Continuous-Flow Chemistry | Varies | Seconds to minutes; 25-120°C | Excellent scalability, enhanced safety, highly reproducible. |

Data synthesized from multiple sources, including[2].

Experimental Protocols

To ensure the practical application of this guide, the following section provides a detailed, step-by-step protocol for a key synthetic transformation.

Protocol: N-Arylation of Piperazin-2-one via Buchwald-Hartwig Cross-Coupling

Objective: To synthesize an N-aryl piperazin-2-one derivative, a common structural motif in medicinal chemistry.

Materials:

-

1-Boc-piperazin-2-one

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

Inert Atmosphere: To an oven-dried flask, add 1-Boc-piperazin-2-one (1.0 eq), aryl bromide (1.1 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous toluene via syringe.

-

Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Deprotection (if required): Dissolve the purified N-Boc-protected product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc group.

-

Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Choices:

-

Catalyst System: The combination of a palladium catalyst and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation with a wide range of aryl bromides.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the piperazin-2-one nitrogen and for facilitating the catalytic cycle.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst degradation and ensure high yields.

Future Outlook

The piperazin-2-one scaffold will undoubtedly continue to be a valuable tool in drug discovery. Future research will likely focus on the development of novel, more efficient synthetic methods, particularly for the stereoselective synthesis of chiral piperazin-2-ones. Furthermore, the exploration of new biological targets for piperazin-2-one derivatives, guided by computational modeling and high-throughput screening, will open up new therapeutic opportunities. The combination of synthetic versatility and favorable pharmacological properties ensures that the piperazin-2-one core will remain a privileged structure for years to come.

References

-

Title: Synthesis of Piperazin-2-ones Source: Thieme Chemistry URL: [Link]

-

Title: The Crucial Role of 2-Piperazinone in Modern Pharmaceutical Synthesis Source: Autech Industry Co., Limited URL: [Link]

-

Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]

-

Title: Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells Source: ACS Publications URL: [Link]

-

Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link]

-

Title: Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

-

Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-(2-Methoxyacetyl)piperazin-2-one

Introduction: The Versatility of the Piperazin-2-one Scaffold

The piperazin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, yet conformationally adaptable structure, combined with the presence of multiple points for functionalization, makes it an attractive starting point for the design of novel therapeutics. 4-(2-Methoxyacetyl)piperazin-2-one, in particular, is a versatile intermediate. The presence of the N-H proton on the piperazinone ring offers a prime site for derivatization, allowing for the introduction of a wide array of substituents and the exploration of diverse chemical space. This guide provides a detailed exploration of the synthesis of derivatives from this valuable starting material, with a focus on N-alkylation reactions.

Understanding the Reactivity of 4-(2-Methoxyacetyl)piperazin-2-one

The reactivity of 4-(2-Methoxyacetyl)piperazin-2-one is primarily dictated by the interplay of the two nitrogen atoms within the ring. The nitrogen at position 4 is acylated with a methoxyacetyl group, forming a tertiary amide. This has two significant consequences:

-

Deactivation of the N4 Nitrogen: The electron-withdrawing nature of the acetyl group significantly reduces the nucleophilicity of the N4 nitrogen.

-

Activation of the N1 Proton: The N1 nitrogen, being part of a secondary amine, is the primary site for nucleophilic attack. The acidity of the N-H proton is subtly influenced by the distant acyl group, but it remains the most reactive site for electrophilic substitution.

NMR-based conformational analysis of N-acylated piperazines has shown that the rotation around the C-N amide bond is hindered, leading to the existence of distinct rotamers.[3] This conformational rigidity can influence the accessibility of the N1 proton and should be a consideration in reaction design.

Primary Synthetic Route: N-Alkylation of 4-(2-Methoxyacetyl)piperazin-2-one

A common and effective method for derivatizing 4-(2-Methoxyacetyl)piperazin-2-one is through N-alkylation at the N1 position. This reaction involves the deprotonation of the secondary amine followed by nucleophilic attack on an alkyl halide or a similar electrophile.

Reaction Workflow

Caption: Workflow for the N-alkylation of 4-(2-Methoxyacetyl)piperazin-2-one.

Detailed Protocol: Synthesis of 1-Benzyl-4-(2-methoxyacetyl)piperazin-2-one

This protocol details the synthesis of a representative N-alkylated derivative.

Materials:

-

4-(2-Methoxyacetyl)piperazin-2-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inlet

-

Addition funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(2-Methoxyacetyl)piperazin-2-one (1.0 eq). Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the secondary amine, generating the highly nucleophilic piperazin-2-one anion. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.

-

Addition of Electrophile: Stir the reaction mixture at 0 °C for 30 minutes. Add benzyl bromide (1.1 eq) dropwise via an addition funnel. Causality: The dropwise addition of the alkylating agent maintains a low concentration of the electrophile, minimizing potential side reactions such as over-alkylation, although this is less of a concern with a mono-acylated piperazine.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Causality: This step neutralizes any unreacted NaH and protonates any remaining anionic species.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine. Causality: Washing with water removes DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation:

-

TLC Analysis: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, expect to see the disappearance of the N-H proton signal and the appearance of new signals corresponding to the benzyl group.

| Parameter | Expected Outcome |

| Yield | 60-80% |

| Purity (by HPLC) | >95% |

| ¹H NMR | Disappearance of N-H peak, appearance of benzylic CH₂ and aromatic protons. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated mass of the product. |

Alternative Synthetic Strategies and Future Directions

While N-alkylation is a primary method, other derivatizations can be explored:

-

Mannich Reaction: The N-H proton can participate in Mannich reactions with formaldehyde and a secondary amine to introduce aminomethyl groups.[4]

-

Michael Addition: The nucleophilic N1 can undergo Michael addition to α,β-unsaturated carbonyl compounds.

-

Asymmetric Synthesis: For the synthesis of chiral derivatives, asymmetric catalytic methods, such as palladium-catalyzed allylic alkylation, can be employed on a suitably protected piperazin-2-one precursor.[5]

The synthesis of Ranolazine, an anti-anginal drug, involves the reaction of a piperazine derivative with an epoxide, highlighting another important class of N-alkylation reactions for this scaffold.[6][7][8][9]

Logical Relationship Diagram

Caption: Potential derivatization pathways for 4-(2-Methoxyacetyl)piperazin-2-one.

Conclusion

4-(2-Methoxyacetyl)piperazin-2-one is a valuable and versatile building block for the synthesis of a wide range of derivatives. The strategic application of N-alkylation and other synthetic methodologies allows for the systematic exploration of chemical space around the piperazin-2-one core. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel compounds with potential therapeutic applications.

References

-

Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42023-42035. Available at: [Link]

-

PubChem. (n.d.). Ranolazine. Retrieved from [Link]

- Google Patents. (n.d.). Novel process for the preparation of ranolazine.

- Google Patents. (n.d.). Preparation of ranolazine.

-

Trost, B. M., & Czabaniuk, L. C. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 289-293. Available at: [Link]

-

Yilmaz, F., & Menteşe, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(10), 941-949. Available at: [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

Sources

- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ranolazine synthesis - chemicalbook [chemicalbook.com]

- 7. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]

- 9. EP3782992A1 - Novel process for the preparation of ranolazine - Google Patents [patents.google.com]

Application Notes and Protocols for Library Synthesis Utilizing 4-(2-Methoxyacetyl)piperazin-2-one

Introduction: The Strategic Value of the Piperazin-2-one Scaffold in Drug Discovery

The piperazine ring is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs across a multitude of therapeutic areas.[1][2] Its prevalence stems from a unique combination of structural and physicochemical properties. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, offers a versatile platform for chemical modification, enabling the fine-tuning of properties critical for drug efficacy, such as solubility, basicity, and bioavailability.[1][3] The piperazin-2-one core, a derivative of piperazine, introduces an amide functionality, which can participate in hydrogen bonding interactions with biological targets and provides a rigid backbone for the spatial orientation of appended chemical groups.[4][5]

This application note focuses on the utility of a specific, functionalized building block, 4-(2-Methoxyacetyl)piperazin-2-one , for the synthesis of chemical libraries. The introduction of the methoxyacetyl group at the N4 position offers several strategic advantages:

-

Modulation of Physicochemical Properties: The methoxyacetyl group can influence the solubility and lipophilicity of the final compounds.

-

Introduction of a Hydrogen Bond Acceptor: The ether oxygen and the acetyl carbonyl group provide additional points for interaction with biological targets.

-

Vector for Further Diversification: While the N4 position is acylated, the secondary amine at the N1 position remains a key handle for introducing chemical diversity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-(2-Methoxyacetyl)piperazin-2-one in the construction of diverse chemical libraries for hit identification and lead optimization campaigns.

Chemical Properties and Handling of 4-(2-Methoxyacetyl)piperazin-2-one

A thorough understanding of the chemical properties of a building block is paramount for its successful application in library synthesis. The following table summarizes the key physicochemical properties of 4-(2-Methoxyacetyl)piperazin-2-one.

| Property | Value | Source/Method |

| Molecular Formula | C7H12N2O3 | Calculated |

| Molecular Weight | 172.18 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in most polar organic solvents (e.g., DMSO, DMF, MeOH) | Predicted based on analogous structures |

| Storage | Store in a cool, dry place away from moisture. Recommended storage at -20°C for long-term stability.[5] | General laboratory practice |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes. Piperazin-2-one derivatives may cause skin and eye irritation.

Core Synthesis and Diversification Strategies

The primary utility of 4-(2-Methoxyacetyl)piperazin-2-one in library synthesis lies in the derivatization of the secondary amine at the N1 position. This allows for the introduction of a wide array of chemical functionalities, leading to a diverse library of compounds based on a common scaffold.

A general and robust method for the synthesis of 4-(2-Methoxyacetyl)piperazin-2-one involves the N-acylation of piperazin-2-one with methoxyacetyl chloride or a related activated methoxyacetic acid derivative. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the generated acid.

Proposed Synthetic Route for 4-(2-Methoxyacetyl)piperazin-2-one

Caption: Proposed synthesis of the target building block.

Library Diversification Workflow

The power of 4-(2-Methoxyacetyl)piperazin-2-one lies in its ability to serve as a scaffold for parallel synthesis, enabling the rapid generation of a large number of derivatives.[6] The workflow for library synthesis typically involves the reaction of the N1 amine with a diverse set of building blocks.

Caption: General workflow for library diversification.

Experimental Protocol for Library Synthesis: Reductive Amination

This section provides a detailed, step-by-step protocol for the diversification of 4-(2-Methoxyacetyl)piperazin-2-one via reductive amination, a robust and widely used reaction in combinatorial chemistry.

Objective: To synthesize a library of N1-alkylated piperazin-2-one derivatives.

Materials:

-

4-(2-Methoxyacetyl)piperazin-2-one

-

A diverse set of aldehydes (R-CHO)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as a catalyst)

-

96-well reaction block

-

Inert atmosphere (Nitrogen or Argon)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M stock solution of 4-(2-Methoxyacetyl)piperazin-2-one in anhydrous DCM.

-

Prepare 0.2 M stock solutions of a diverse set of aldehydes in anhydrous DCM in a 96-well plate format (one aldehyde per well).

-

-

Reaction Setup (in a 96-well reaction block under an inert atmosphere):

-

To each well of the reaction block, add 200 µL of the 4-(2-Methoxyacetyl)piperazin-2-one stock solution (0.04 mmol).

-

To each corresponding well, add 200 µL of the respective aldehyde stock solution (0.04 mmol).

-

(Optional) Add 1-2 µL of glacial acetic acid to each well to catalyze imine formation.

-

Allow the mixture to stir at room temperature for 30-60 minutes.

-

-

Reductive Amination:

-

To each well, add 1.2 equivalents of sodium triacetoxyborohydride (STAB) (approximately 10 mg, 0.048 mmol). Note: STAB is a mild reducing agent and can be handled in the open air for short periods, but addition under an inert atmosphere is recommended for consistency.

-

Seal the reaction block and allow it to shake or stir at room temperature for 12-24 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking a small aliquot from a few representative wells and analyzing by LC-MS to check for the consumption of the starting material and the formation of the desired product.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.

-

Extract the aqueous layer with DCM.

-

The organic layers can be purified using high-throughput methods such as solid-phase extraction (SPE) or preparative HPLC.

-

Characterization and Quality Control

Rigorous characterization and quality control are essential to ensure the integrity of the synthesized library. A combination of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Observations |

| LC-MS | Purity assessment and confirmation of molecular weight. | A major peak corresponding to the expected mass of the product. Purity is typically assessed by the peak area at a specific wavelength (e.g., 214 nm or 254 nm). |

| ¹H NMR | Structural confirmation of a representative subset of the library. | Disappearance of the N1-H proton signal and the appearance of new signals corresponding to the introduced R-group. |

| ¹³C NMR | Further structural confirmation for selected compounds. | Appearance of new carbon signals corresponding to the R-group. |

Quality Control Workflow

Caption: A typical quality control workflow for a chemical library.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | - Incomplete imine formation.- Insufficient reducing agent.- Deactivated catalyst (if used). | - Increase the reaction time for imine formation.- Add a slight excess of the reducing agent.- Use fresh catalyst. |

| Side Product Formation | - Over-reduction of the aldehyde.- Dimerization of the starting material. | - Use a milder reducing agent like STAB.- Ensure slow addition of the reducing agent. |

| Difficult Purification | - Similar polarity of product and starting material. | - Optimize the purification method (e.g., different SPE cartridge, gradient optimization for HPLC). |

Conclusion

4-(2-Methoxyacetyl)piperazin-2-one is a promising and versatile building block for the synthesis of diverse chemical libraries. Its strategic design incorporates features that are advantageous for drug discovery, including the modulation of physicochemical properties and the provision of multiple points for interaction with biological targets. The protocols and strategies outlined in this application note provide a robust framework for the successful utilization of this scaffold in parallel synthesis campaigns, ultimately accelerating the discovery of novel therapeutic agents.

References

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved February 3, 2026, from [Link]

-

IntechOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

-

MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved February 3, 2026, from [Link]

-

MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved February 3, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

PubMed Central (PMC). (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Retrieved February 3, 2026, from [Link]

-

Asynt. (2022, September 7). Introduction | Parallel Synthesis | Chemistry. Retrieved February 3, 2026, from [Link]

-

Wiley Online Library. (n.d.). Analysis and Purification Methods in Combinatorial Chemistry. Retrieved February 3, 2026, from [Link]

-

SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2025, November 14). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved February 3, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (n.d.). Solid-Supported Reagent Strategies for Rapid Purification of Combinatorial Synthesis Products. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2025, August 9). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved February 3, 2026, from [Link]

-

Human Journals. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved February 3, 2026, from [Link]

-

Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved February 3, 2026, from [Link]

-

SlidePlayer. (n.d.). Combinatorial Chemistry:. Retrieved February 3, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Parallel Synthesis and Library Design. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). Piperazin-2-one. Retrieved February 3, 2026, from [Link]

-

Aapptec. (2025, January 31). The parallel and combinatorial synthesis and screening in drug discovery. Retrieved February 3, 2026, from [Link]

-

Taros. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery. Retrieved February 3, 2026, from [Link]

-

PubMed. (n.d.). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Combinatorial chemistry. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). Cyclohexyl 4-(2-methoxyphenyl)piperazinyl ketone. Retrieved February 3, 2026, from [Link]

-

PubMed. (n.d.). Parallel Chemistry in the 21st Century. Retrieved February 3, 2026, from [Link]

Sources

- 1. US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chemical Modification of 4-(2-Methoxyacetyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique conformational properties and the presence of multiple sites for chemical modification make it an attractive starting point for the development of novel therapeutics. This guide provides detailed application notes and protocols for the chemical modification of a key derivative, 4-(2-Methoxyacetyl)piperazin-2-one. We will explore three primary transformations: N-alkylation at the 1-position, reduction of the lactam carbonyl, and hydrolysis of the N-acyl group.

The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further derivatization and structure-activity relationship (SAR) studies. Each section includes a discussion of the reaction mechanism, a detailed experimental procedure, and critical safety considerations.

I. N-Alkylation of the Piperazin-2-one Ring